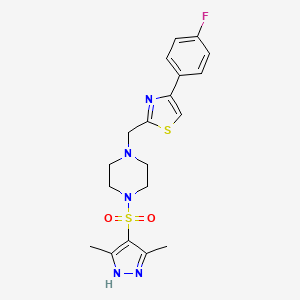
2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-4-(4-fluorophenyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-4-(4-fluorophenyl)thiazole is a useful research compound. Its molecular formula is C19H22FN5O2S2 and its molecular weight is 435.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-4-(4-fluorophenyl)thiazole is a synthetic molecule that integrates a thiazole moiety with piperazine and pyrazole functionalities. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The chemical structure can be represented as follows:
Antitumor Activity
Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In particular, the presence of the 4-fluorophenyl group enhances cytotoxicity against cancer cells by improving the compound's interaction with target proteins involved in tumor progression .
Case Study:
A study evaluated a series of thiazole derivatives, including those similar to our compound, demonstrating that modifications in the phenyl ring significantly impacted their activity against cancer cell lines such as MCF-7 and A549. The most active compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The piperazine sulfonamide derivatives have been documented to exhibit broad-spectrum antimicrobial activities. The incorporation of the 3,5-dimethyl-1H-pyrazol-4-yl group is particularly noteworthy as it has been associated with enhanced inhibition of bacterial growth. For example, compounds structurally related to our target have shown effective inhibition against both Gram-positive and Gram-negative bacteria .
Research Findings:
A recent investigation into pyrazole derivatives revealed that specific substitutions on the pyrazole ring could lead to improved antibacterial properties. The study highlighted that derivatives with sulfonamide functionalities exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to several key structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer activity |
| Piperazine Linkage | Enhances solubility and bioavailability |
| Pyrazole Group | Increases interaction with biological targets |
| Fluorophenyl Group | Improves binding affinity and selectivity |
Pharmacological Mechanisms
The pharmacological mechanisms by which this compound exerts its effects are multifaceted:
- Inhibition of Enzymatic Activity: Compounds featuring thiazoles often act as enzyme inhibitors, disrupting metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis: Many thiazole derivatives promote programmed cell death in cancer cells through mitochondrial pathway activation.
- Antibacterial Mechanism: The sulfonamide group interferes with bacterial folate synthesis, a vital process for bacterial growth and replication.
Eigenschaften
IUPAC Name |
2-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]methyl]-4-(4-fluorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S2/c1-13-19(14(2)23-22-13)29(26,27)25-9-7-24(8-10-25)11-18-21-17(12-28-18)15-3-5-16(20)6-4-15/h3-6,12H,7-11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLRQYAYGFBEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














